1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine
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Overview
Description
1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a trifluoromethyl group, and an amine group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves multiple steps, including the introduction of the bromine and trifluoromethyl groups. One common synthetic route involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and subsequent reduction to form the desired amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine can be compared with similar compounds such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-Bromophenylacetic acid: Used in the synthesis of various derivatives with different biological activities.
Hydrazine-coupled pyrazole derivatives: Exhibiting antileishmanial and antimalarial activities. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3 |
InChI Key |
CFPKPMUWTNCTPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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